molecular formula C34H56N10O9 B1681360 Ser-Phe-Leu-Leu-Arg-Asn CAS No. 141136-83-6

Ser-Phe-Leu-Leu-Arg-Asn

Cat. No. B1681360
M. Wt: 748.9 g/mol
InChI Key: HAGOWCONESKMDW-FRSCJGFNSA-N
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Description

“Ser-Phe-Leu-Leu-Arg-Asn” is a hexapeptide, which is a peptide consisting of six amino acids . It is also known as Thrombin Receptor Activator Peptide 6 (TRAP-6), and it has been found to protect astrocytes from cell death associated with hypoglycemia .


Molecular Structure Analysis

The molecular structure of “Ser-Phe-Leu-Leu-Arg-Asn” is determined by the sequence of its amino acids and the peptide bonds that link them together. The linear formula of this peptide is C34H57N11O8 . Its molecular weight is 747.89 (free base basis) .


Physical And Chemical Properties Analysis

The peptide “Ser-Phe-Leu-Leu-Arg-Asn” is a white, lyophilized powder . It is stable under standard conditions and should be stored at -20°C .

Scientific Research Applications

Phospholamban Structure and Function

Phospholamban is a regulatory protein in cardiac sarcoplasmic reticulum, crucial for heart muscle function. It undergoes phosphorylation by cAMP- and Ca2+/calmodulin-dependent protein kinases. Sequence analysis identified its structure, revealing insights into its regulatory role in cardiac muscle contraction (Simmerman et al., 1986).

Thrombin Receptor Ligands

The N-terminal thrombin receptor peptide containing Ser-Phe-Leu-Leu-Arg-Asn sequence activates the thrombin receptor, crucial in blood coagulation. Research into its structure led to the development of more potent agonists, advancing our understanding of receptor activation mechanisms (Feng et al., 1995).

Erythrocyte Anion-Transport Protein

This protein plays a vital role in anion exchange in red blood cells. Its partial amino acid sequence and conformation have been determined, providing insights into the mechanism of anion exchange and its importance in cellular homeostasis (Brock et al., 1983).

Neuropeptide Activity in Insects

The structure and conformation of cyclic analogs of pyrokinins, insect neuropeptides, were studied. These neuropeptides, sharing a sequence similar to Ser-Phe-Leu-Leu-Arg-Asn, play a role in insect muscle activity and other biological processes (Nachman et al., 1991).

Angiogenin in Tumor Research

The study of angiogenin, isolated from human tumors, revealed its role in tumor angiogenesis. Understanding its amino acid sequence, including similar sequences, contributes to the development of cancer treatments (Strydom et al., 1985).

Substrate Recognition by Protein Kinases

Research into Ca2+/calmodulin-dependent protein kinase Ia revealed how specific amino acid sequences, including sequences like Ser-Phe-Leu-Leu-Arg-Asn, are recognized by this kinase, essential for understanding cellular signal transduction (Lee et al., 1994).

Sarcine Adenylate Kinase in Muscle

The primary structure of sarcine adenylate kinase from skeletal muscle was elucidated, providing insights into muscle metabolism and energy regulation (Heil et al., 1974).

Nicotinic Cholinergic Receptor

A study on a segment of the nicotinic cholinergic receptor resembling Ser-Phe-Leu-Leu-Arg-Asn sequence revealed its role in forming ionic channels, significant for understanding nerve signal transmission (Oiki et al., 1988).

Thrombin Receptor Agonist Peptides

Conformational analysis of thrombin receptor agonist peptides provided evidence for a cyclic bioactive conformation, essential for developing new therapeutic agents (Matsoukas et al., 1997).

Glycogen Synthase Phosphorylation

The study of glycogen synthase kinase-3 provided insights into the regulation of glycogen synthesis, a crucial process in energy metabolism (Rylatt et al., 1980).

properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGOWCONESKMDW-FRSCJGFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H56N10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431405
Record name TRAP-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ser-Phe-Leu-Leu-Arg-Asn

CAS RN

141136-83-6
Record name TRAP-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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